molecular formula C12H13N3O3 B13674689 Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate

Cat. No.: B13674689
M. Wt: 247.25 g/mol
InChI Key: KUULXNYSTCUJJX-UHFFFAOYSA-N
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Description

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with N-methylacetamide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process may also involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Ethyl 6-Cyano-3-(N-ethylacetamido)pyridine-2-carboxylate
  • Ethyl 6-Cyano-3-(N-methylbenzamido)pyridine-2-carboxylate
  • Ethyl 6-Cyano-3-(N-methylpropionamido)pyridine-2-carboxylate

Comparison: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is unique due to its specific substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be crucial in determining its suitability for various applications .

Biological Activity

Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Cyano group : A nitrile functional group that enhances reactivity.
  • N-methylacetamido group : An amide linkage that contributes to biological activity.

Antibacterial Activity

Recent studies indicate that this compound exhibits notable antibacterial properties. It has been investigated for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound may interact with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth and survival. For instance, it has been suggested that it may inhibit specific enzymes involved in cell wall synthesis or protein production .

Antifungal Activity

In addition to antibacterial effects, this compound has also shown potential as an antifungal agent. Its efficacy against fungal pathogens makes it a candidate for further development in antifungal therapies.

  • Research Findings : Laboratory studies have demonstrated that this compound can inhibit the growth of several fungal species, suggesting a broad spectrum of activity .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialE. coli, Staphylococcus aureusInhibition of growth
AntifungalCandida albicans, Aspergillus spp.Inhibition of spore germination

Research Insights

A study published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of derivatives similar to this compound. The findings indicated that modifications to the structure could enhance antibacterial and antifungal activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes crucial for bacterial and fungal metabolism.
  • Disruption of Cellular Processes : Interfering with nucleic acid synthesis or protein function.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3

InChI Key

KUULXNYSTCUJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C

Origin of Product

United States

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